molecular formula C22H19NO2 B2992041 N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide CAS No. 388107-01-5

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide

Cat. No.: B2992041
CAS No.: 388107-01-5
M. Wt: 329.399
InChI Key: FKLJMHHLWDSDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolic Conversion to N-hydroxymethyl Compounds : A study by Ross et al. (1983) explores the metabolism of N-methylbenzamides, including the formation of N-(hydroxymethyl) compounds, which are significant in understanding the metabolic pathways and potential applications of similar compounds (Ross et al., 1983).

  • Synthesis and Characterization of Novel Polyimides : Butt et al. (2005) delve into the synthesis of new diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and their polymerization. This research contributes to the development of materials with potential applications in various industries (Butt et al., 2005).

  • Histone Deacetylase Inhibition for Cancer Therapy : A study by Rodrigues et al. (2016) focuses on N-acylhydrazone derivatives, including related benzamide compounds, as histone deacetylase inhibitors. This research is crucial for understanding the therapeutic potential of these compounds in cancer treatment (Rodrigues et al., 2016).

  • Stereochromatic Studies of Benzamides : Oberlander and Tebby (2000) conducted research on the synthesis and stereochemistry of benzamidines and acetamidines, contributing valuable insights into the structural and stereochemical properties of related benzamide compounds (Oberlander & Tebby, 2000).

  • Catalysis and Specificity in Organic Reactions : Research by Morihara et al. (1988) on the design of specific catalysts for organic reactions, including the use of dibenzamide as a template, provides insights into the potential catalytic applications of benzamide derivatives (Morihara et al., 1988).

  • Kinetics and Mechanisms in Chemical Reactions : A study by Hanusek et al. (2002) on the base-catalyzed cyclization of benzamides offers an understanding of the reaction kinetics and mechanisms, which is fundamental for chemical synthesis processes (Hanusek et al., 2002).

  • Synthesis of Anticonvulsant Compounds : Clark et al. (1984) investigated the synthesis and anticonvulsant activity of various 4-aminobenzamides, contributing to pharmaceutical research in the development of new therapeutic agents (Clark et al., 1984).

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-12-13-20(23-22(25)18-11-7-6-8-16(18)2)19(14-15)21(24)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLJMHHLWDSDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.